molecular formula C13H15BrN2 B5747874 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole

1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole

Cat. No. B5747874
M. Wt: 279.18 g/mol
InChI Key: FMKSYOSHTHGXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole is an organic compound that belongs to the family of benzimidazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes or proteins involved in cell proliferation and viral replication. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole can induce changes in various biochemical and physiological parameters. For instance, it has been found to decrease the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models. The compound has also been shown to reduce the expression of certain genes involved in cancer cell proliferation and migration.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole in lab experiments is its high purity and relatively easy synthesis method. The compound is stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole. One potential direction is the optimization of its chemical structure to improve its pharmacological properties, such as solubility and bioavailability. Another direction is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action and identify the molecular targets of this compound.

Synthesis Methods

The synthesis of 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole involves the reaction of 2-isopropyl-1H-benzimidazole with 2-bromo-2-propen-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes elimination to give the final product. The yield of this reaction is relatively high, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, it has been found to inhibit the replication of the hepatitis B virus, suggesting its potential use in the treatment of viral infections.

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKSYOSHTHGXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.